N-{[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine
Description
N-{[6-(3,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core. Key structural attributes include:
- Position 6 substitution: A 3,4-dichlorophenyl group, which introduces electron-withdrawing chlorine atoms that may enhance lipophilicity and influence receptor binding .
- Position 3 substitution: A methylene-linked N-ethyl-N-ethylethanamine group (-CH₂-N(CH₂CH₃)₂), contributing a branched aliphatic amine that could modulate solubility and pharmacokinetic properties.
The molecular formula is C₁₄H₁₇Cl₂N₅S, with a calculated molar mass of 357.97 g/mol.
Properties
Molecular Formula |
C14H15Cl2N5S |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
N-[[6-(3,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine |
InChI |
InChI=1S/C14H15Cl2N5S/c1-3-20(4-2)8-12-17-18-14-21(12)19-13(22-14)9-5-6-10(15)11(16)7-9/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
VWETZTIOKNCGJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
[Synthesis of 1,2,4-Triazolo[3,4-b]thiadiazole]](pplx://action/followup)
The core heterocycle is typically synthesized via cyclization reactions involving thiosemicarbazide derivatives and suitable heterocyclic precursors.
-
- Condensation of 2-aminothiophenol derivatives with hydrazides or acyl hydrazines under reflux conditions in polar solvents such as ethanol or dimethylformamide (DMF).
- Cyclization is facilitated by dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
-
- Temperature: 80–120°C
- Solvent: Ethanol or DMF
- Duration: 4–8 hours
-
- Formation of the fused heterocyclic ring system with high regioselectivity.
Functionalization at the 6-position
- The 6-position is functionalized with the 3,4-dichlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling, depending on the precursor's nature.
Introduction of the 3,4-Dichlorophenyl Group
Suzuki-Miyaura Coupling
-
- 3,4-dichlorophenylboronic acid or ester
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (potassium carbonate or sodium carbonate)
- Solvent: Toluene, ethanol, or a mixture
-
- The heterocyclic precursor bearing a suitable leaving group (e.g., halogen at the 6-position) undergoes palladium-catalyzed coupling with the phenylboronic acid derivative under reflux conditions.
-
- Temperature: 80–100°C
- Duration: 12–24 hours
-
- Selective attachment of the dichlorophenyl group at the 6-position, yielding the intermediate with the desired aromatic substitution.
Alkylation to Introduce the N-ethylethanamine Side Chain
Nucleophilic Substitution
The heterocyclic core with a reactive methyl or halogen substituent at the 3-position is alkylated with N-ethylethanamine.
-
- Use of alkyl halides such as N-ethylbromoethanamine or N-ethylchloroethanamine in the presence of a base (e.g., potassium carbonate) to facilitate nucleophilic substitution.
-
- Solvent: Acetone or acetonitrile
- Temperature: 60–80°C
- Duration: 6–12 hours
-
- Formation of the target compound with the N-ethylethanamine side chain attached at the 3-position.
Purification and Characterization
The crude product is purified via recrystallization from ethanol, DMF, or acetonitrile to obtain high-purity compounds.
Characterization involves NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Recent advances include microwave irradiation to accelerate cyclization and coupling steps, leading to higher yields and reduced reaction times. This technique is particularly useful for complex heterocyclic synthesis, including the formation of fused triazolothiadiazole systems.
Multi-Component Reactions
Some protocols utilize multi-component reactions (MCRs) to assemble the heterocyclic core in a single step, combining hydrazines, isothiocyanates, and aldehydes under optimized conditions.
Summary Data Table
Chemical Reactions Analysis
Types of Reactions
N-{[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atoms on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine involves the inhibition of specific enzymes and pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, it may interfere with the NF-κB signaling pathway, which is involved in inflammation and cancer progression .
Comparison with Similar Compounds
Position 6 Substitution
- Compound : The 4-tert-butylphenyl group introduces steric bulk and moderate hydrophobicity, which may enhance metabolic stability .
- Compound : The benzamide-linked phenyl group adds hydrogen-bonding capacity (amide NH and carbonyl), improving solubility compared to halogenated analogs .
- Compound: The acetamide-phenoxy group combines polar (amide) and hydrophobic (chloro-methyl) motifs, suggesting balanced solubility and target affinity .
Position 3 Substitution
- & 2 Compounds : Dimethylaniline () and ethyl () groups prioritize hydrophobicity or simplicity, respectively. The ethyl group in reduces steric hindrance compared to branched amines.
- Compound : Ethyl substitution mirrors but pairs with a larger Position 6 group, leading to higher molar mass (441.93 g/mol) and possible steric challenges .
Molecular Weight and Drug-Likeness
- The target compound (357.97 g/mol) falls within Lipinski’s “Rule of Five” (MW <500), favoring oral bioavailability.
Biological Activity
N-{[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity based on diverse sources and research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the presence of a triazole and thiadiazole moiety. Its chemical formula is represented as . The inclusion of a dichlorophenyl group is noteworthy for its potential influence on biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. For instance:
- Cytotoxicity : Research has shown that various thiadiazole derivatives can effectively inhibit the growth of multiple cancer cell lines. For example, compounds with similar structural features demonstrated IC50 values as low as 0.74 μg/mL against human colon cancer (HCT116) and lung cancer (H460) cell lines .
- Mechanism of Action : The mechanism underlying the anticancer activity often involves the induction of apoptosis and cell cycle arrest. For instance, compounds related to thiadiazoles have been reported to activate caspases that lead to programmed cell death in cancer cells .
Table: Summary of Anticancer Activity
| Compound | Cell Line | IC50 Value (μg/mL) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 | 0.74 | Apoptosis induction |
| Compound B | H460 | 10.0 | Cell cycle arrest |
| N-{...} | SK-MEL-2 | 4.27 | ERK1/2 inhibition |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies. Modifications in the substituents on the thiadiazole ring significantly impact the potency and selectivity against cancer cell lines. For example:
- Substituting chlorine with fluorine has been shown to enhance anticancer activity .
- The presence of electron-withdrawing groups often increases the cytotoxic potential of these compounds .
Case Studies
Several case studies highlight the efficacy of compounds similar to N-{...} in preclinical models:
- Hosseinzadeh et al. (2013) : Investigated a series of thiadiazole derivatives against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines. The most potent derivative exhibited an IC50 value of 1.7 μM against pancreatic cancer cells .
- Almasirad et al. (2016) : Reported on new series of thiadiazole derivatives showing notable cytotoxicity against leukemia and ovarian cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves cyclization of 4-amino-5-mercapto-1,2,4-triazole with substituted aldehydes (e.g., 3,4-dichlorobenzaldehyde) under reflux with phosphorus oxychloride (POCl₃) as a dehydrating agent. Ethylation of intermediates using ethyl iodide in basic conditions (e.g., K₂CO₃) yields the final product. Optimization strategies include:
- Varying reaction time (6–12 hours) and temperature (80–100°C) .
- Testing solvent systems (ethanol, DMF) to improve solubility of intermediates .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
Q. How should researchers characterize the structural and electronic properties to confirm identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl groups at 1.2–1.4 ppm, aromatic protons at 7.2–8.1 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₅H₁₅Cl₂N₅S: [M+H]⁺ = 368.3) .
- X-ray Crystallography : Resolve crystal packing and confirm fused triazole-thiadiazole ring geometry (bond angles: 105–120°) .
- HPLC : Monitor purity (>98%) using C18 columns and UV detection at 254 nm .
Q. What in vitro assays are appropriate for initial pharmacological screening?
- Methodological Answer :
- Anticancer Activity : MTT assay using human cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological profiles?
- Methodological Answer :
- Substituent Variation : Replace 3,4-dichlorophenyl with electron-withdrawing (e.g., nitro) or bulky groups (e.g., naphthyl) to modulate target binding .
- Bioisosteric Replacement : Substitute thiadiazole with pyridazine or triazine rings to enhance metabolic stability .
- Pharmacokinetic Profiling : Measure logP (e.g., 2.8–3.5 via shake-flask method) and plasma protein binding (equilibrium dialysis) to correlate hydrophobicity with activity .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Metabolic Stability : Use liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
- Formulation Optimization : Test solubility enhancers (e.g., PEG-400) or nanoparticle encapsulation for improved bioavailability .
- Toxicogenomics : RNA-seq analysis of liver/kidney tissues to detect off-target effects .
Q. How can computational methods predict target interactions and guide experimental validation?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR; docking score ≤-9.0 kcal/mol) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability (e.g., RMSD <2.0 Å over 100 ns) .
- QSAR Modeling : Develop 3D-QSAR models (CoMFA/CoMSIA) using IC₅₀ data from analogs .
Q. What techniques study metabolic stability and degradation pathways in preclinical development?
- Methodological Answer :
- LC-MS/MS : Identify Phase I metabolites (oxidation, dealkylation) and Phase II conjugates (glucuronidation) in hepatocyte incubations .
- Reactive Metabolite Trapping : Use glutathione (GSH) adducts to detect electrophilic intermediates .
- Stability Studies : Assess pH-dependent degradation (1–13) and photostability under ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
